Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide

Description

Properties

IUPAC Name |

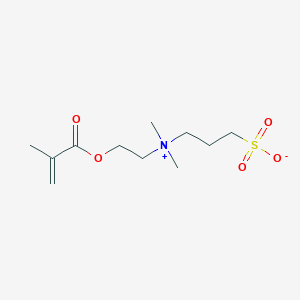

3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-10(2)11(13)17-8-7-12(3,4)6-5-9-18(14,15)16/h1,5-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAIDFOKQCVACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41488-70-4 | |

| Record name | Poly(sulfobetaine methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41488-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10189895 | |

| Record name | Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3637-26-1 | |

| Record name | Sulfobetaine methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3637-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl](3-sulphopropyl)ammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known to interact with enzymes in a gentle manner due to its strong water solubility.

Mode of Action

The compound carries a sulfonic acid anion and a quaternary ammonium cation, making it a betaine-type zwitterionic compound. This gives it a net charge of zero, contributing to its strong water solubility. Compared to betaine, it has an additional carbon-carbon double bond, allowing it to undergo polymerization reactions.

Biochemical Pathways

Due to its ability to undergo polymerization reactions, it can be used to modulate the conformation and stability of enzymes.

Result of Action

Its interaction with enzymes in a gentle manner suggests that it may have a modulatory effect on enzyme activity.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. Its solubility increases with temperature, suggesting that its action may be temperature-dependent. It can form ion pairs with anions in water, which may increase its solubility and stability.

Biochemical Analysis

Biochemical Properties

The compound 3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate is known for its gentle action on enzyme molecules. It carries a sulfonic acid anion and a quaternary ammonium cation, which gives it a net charge of zero and strong water solubility. Compared to betaine, this compound has an additional carbon-carbon double bond, allowing it to undergo polymerization. Therefore, it can be used to regulate the conformation and stability of enzymes.

Molecular Mechanism

Its ability to undergo polymerization suggests that it may interact with biomolecules in a way that influences their structure and function.

Temporal Effects in Laboratory Settings

Its hygroscopic nature suggests that it may have specific stability and degradation characteristics.

Biological Activity

Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide, commonly referred to as DMAPS, is a zwitterionic monomer with significant biological activity and applications in various fields, particularly in biomedical and material sciences. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate

- Molecular Formula : C₁₁H₂₁NO₅S

- Molecular Weight : 279.36 g/mol

- CAS Number : 3637-26-1

Biological Activity Overview

DMAPS exhibits a range of biological activities that make it suitable for applications in drug delivery, tissue engineering, and as a component in biocompatible materials.

1. Stem Cell Research

Research indicates that DMAPS plays a crucial role in the development of synthetic polymer coatings, such as PMEDSAH (poly(2-methacryloyloxyethyl phosphorylcholine)), which support the long-term growth of human embryonic stem cells. This capability is vital for standardizing culture conditions and enhancing the understanding of stem cell behavior (Villa-Diaz et al., 2010).

2. Antifouling Properties

DMAPS has been utilized to create zwitterionic sulfobetaine polymer surfaces that exhibit antifouling properties. These surfaces reduce protein adsorption and bacterial attachment, which are critical for improving the performance and longevity of implanted medical devices (Zhang et al., 2017).

3. Drug Delivery Systems

The compound's zwitterionic nature contributes to its biocompatibility and hemocompatibility, making it an ideal candidate for drug delivery systems. Studies have shown that DMAPS can enhance the stability and efficacy of drug formulations, particularly in targeted therapies (Zhao et al., 2020).

The biological activity of DMAPS is primarily attributed to its ability to undergo polymerization, which allows it to interact with various biomolecules. This interaction can influence the structure and function of proteins and nucleic acids, potentially leading to enhanced therapeutic effects.

Case Study 1: Stem Cell Growth Enhancement

Villa-Diaz et al. (2010) demonstrated that PMEDSAH coatings containing DMAPS significantly improved the proliferation and maintenance of human embryonic stem cells in vitro. The study highlighted the importance of surface chemistry in stem cell culture environments.

Case Study 2: Antifouling Surface Development

Zhang et al. (2017) investigated the use of DMAPS-modified surfaces in preventing bacterial colonization on medical implants. Their findings indicated a substantial reduction in biofilm formation compared to unmodified surfaces, underscoring the potential for improving implant success rates.

Research Findings Summary

| Application Area | Key Findings |

|---|---|

| Stem Cell Research | Enhanced growth and maintenance of human embryonic stem cells using DMAPS-coated surfaces (Villa-Diaz et al., 2010). |

| Antifouling Properties | Significant reduction in bacterial adhesion on DMAPS-modified surfaces (Zhang et al., 2017). |

| Drug Delivery | Improved stability and efficacy in drug formulations utilizing DMAPS (Zhao et al., 2020). |

Scientific Research Applications

Structure and Composition

- Molecular Formula:

- Molecular Weight: 279.36 g/mol

- CAS Number: 3637-26-1

- Appearance: White crystalline powder

- Solubility: Soluble in water

Functional Groups

The presence of functional groups such as the dimethylammonium group and sulfonate contributes to its unique chemical behavior, enabling various interactions with biological systems and materials.

Polymer Chemistry

Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide is primarily used in the synthesis of polysulfobetaines. These polymers exhibit interesting properties such as:

- Antielectrolyte behavior in aqueous salt solutions.

- Biocompatibility and hemocompatibility , making them suitable for biomedical applications such as drug delivery systems.

Antimicrobial Agent

Research indicates that DMAPS possesses antimicrobial properties. It has been studied for its potential applications in:

- Biocides and preservatives : Effective in preventing microbial growth on surfaces, particularly in healthcare settings.

- Mechanism of Action : The compound disrupts microbial cell membranes, leading to cell lysis and death.

Drug Delivery Systems

Due to its zwitterionic nature, DMAPS can be utilized in drug formulation and delivery systems. Its compatibility with biological tissues enhances its potential for use in:

- Targeted drug delivery : Facilitating the transport of therapeutic agents to specific sites within the body.

Material Science

In material science, DMAPS can be incorporated into coatings and films, providing:

- Enhanced durability against microbial colonization.

- Improved surface properties , making materials more resistant to biofouling.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide against various bacterial strains. Results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a biocide in industrial applications.

Case Study 2: Drug Delivery Applications

Research focused on the use of DMAPS in formulating drug delivery systems demonstrated its ability to encapsulate therapeutic agents effectively. In vitro studies showed enhanced cellular uptake and controlled release profiles, highlighting its utility in targeted therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of quaternary ammonium salts with modifications in substituents and counterions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| CAS No. | Key Functional Groups | Counterion | Molecular Formula (if available) | Applications |

|---|---|---|---|---|

| 3637-26-1 | Sulphopropyl, methacryloyloxyethyl | Hydroxide | C₁₁H₂₁NO₅S | Surfactants, polymer crosslinking |

| 5205-95-8 | Methacrylamidopropyl, sulphopropyl | Betaine | Not available | Biochemical research (zwitterionic) |

| 13223-03-5 | Methacryloyloxyethyl, ethyl sulphate | Ethyl sulphate | Not available | Industrial surfactants |

| 30361-28-5 | Chloro-hydroxypropyl, methacryloyloxyethyl | Chloride | C₁₃H₂₄ClNO₄ | Antimicrobial coatings |

| 70055-71-9 | Methacryloyloxyethyl, toluene sulphonate | Toluene sulphonate | Not available | Polymer electrolytes |

Key Observations:

- Counterion Influence: The hydroxide counterion in the target compound offers higher solubility in aqueous media compared to chloride or sulphate salts, which are more stable in non-polar environments .

- Functional Groups :

- Sulphopropyl : Enhances water solubility and ionic conductivity, making it suitable for ion-exchange membranes .

- Methacryloyloxyethyl : Facilitates radical polymerization, enabling use in acrylic resins and adhesives .

- Betaine (5205-95-8) : Zwitterionic structure ideal for biocompatible applications like drug delivery .

Thermal and Chemical Stability

- Thermal Decomposition : Compounds with sulphonate groups (e.g., 3637-26-1) exhibit char-forming behavior under heat, improving flame retardancy in polymers. This is corroborated by studies on similar sulphonated ammonium salts in unsaturated polyester resins, where char layers reduced mass loss rates .

- Reactivity : The methacryloyl group in 3637-26-1 allows copolymerization with styrene or acrylates, whereas ethyl sulphate derivatives (13223-03-5) are less reactive due to steric hindrance .

Preparation Methods

Reaction of Dimethylaminoethyl Methacrylate with 1,3-Propane Sultone

The most cited preparation route involves a two-step quaternization and sulfopropylation process. In the first step, dimethylaminoethyl methacrylate (DMAEMA) reacts with 1,3-propane sultone in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The tertiary amine group of DMAEMA undergoes nucleophilic attack on the sultone’s electrophilic carbon, opening the ring and forming a sulfopropyl ammonium intermediate.

Reaction Conditions

-

Molar Ratio : DMAEMA : 1,3-propane sultone = 1 : 1.05 (5% excess sultone to ensure complete conversion).

-

Catalyst : Triethylamine (0.5–1 mol%) to neutralize acidic byproducts.

The intermediate is subsequently hydrolyzed with aqueous sodium hydroxide (10% w/v) to yield the final betaine structure. Purification involves precipitation in acetone, followed by vacuum drying at 50°C.

Key Data

Esterification of Preformed Ammonium Hydroxide

Methacryloylation of Dimethyl(3-sulphopropyl)ammonium Ethanol

Direct esterification of dimethyl(3-sulphopropyl)ammonium ethanol with methacrylic anhydride provides a high-purity product. This method avoids side reactions by using protecting groups for the sulphonate moiety.

Steps

-

Protection : The sulphonate group is protected as its tert-butyl ester using Boc₂O in THF.

-

Esterification : Methacrylic anhydride (1.2 eq) reacts with the ethanolamine derivative at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP).

-

Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the final compound.

Analytical Validation

Industrial-Scale Production

Q & A

Q. How can researchers design reactors to scale up synthesis while maintaining zwitterionic functionality and minimizing byproducts?

- Methodological Answer : Implement continuous-flow reactors with inline PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring. Optimize residence time and mixing efficiency using computational fluid dynamics (CFD). Validate with pilot-scale batches and compare impurity profiles via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.